molecular formula C15H16IN3 B3183033 1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide CAS No. 52001-11-3

1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide

Cat. No.: B3183033
CAS No.: 52001-11-3
M. Wt: 365.21 g/mol
InChI Key: NCNPKFDFSLWJBR-UHFFFAOYSA-M
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Description

1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide is a complex organic compound characterized by its unique structure, which includes a pyridinium core and two pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide typically involves the reaction of 1H-pyrrol-2-ylmethyl pyridinium iodide with appropriate reagents under controlled conditions. The reaction conditions may include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the pyridinium or pyrrole positions, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for metal ions, facilitating studies on metalloproteins and enzymes.

  • Industry: Use in materials science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological or chemical changes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 1-(1H-pyrrol-2-yl)ethanone: A simpler compound with a single pyrrole group.

  • 1,2-Di(1H-pyrrole-2-yl)benzene: A compound with two pyrrole groups attached to a benzene ring.

  • 1,3-dipyrrol-2-yl-1,3-propanedione: A compound with two pyrrole groups attached to a propanedione core.

Uniqueness: 1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide is unique due to its pyridinium core, which differentiates it from other similar compounds. This core structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[bis(1H-pyrrol-2-yl)methyl]-4-methylpyridin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N3.HI/c1-12-6-10-18(11-7-12)15(13-4-2-8-16-13)14-5-3-9-17-14;/h2-11,15-17H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNPKFDFSLWJBR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=[N+](C=C1)C(C2=CC=CN2)C3=CC=CN3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide
Reactant of Route 3
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide
Reactant of Route 4
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide
Reactant of Route 5
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide
Reactant of Route 6
1-(Di(1H-pyrrol-2-yl)methyl)-4-methylpyridin-1-ium iodide

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